molecular formula C6H3BrN2O5 B1284018 4-Bromo-2,6-dinitrophenol CAS No. 40466-95-3

4-Bromo-2,6-dinitrophenol

Cat. No.: B1284018
CAS No.: 40466-95-3
M. Wt: 263 g/mol
InChI Key: CPSWRWYMQBAIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-dinitrophenol is an organic compound with the molecular formula C6H3BrN2O5 It is characterized by the presence of a bromine atom and two nitro groups attached to a phenol ring

Mechanism of Action

Target of Action

4-Bromo-2,6-dinitrophenol is chemically related to 2,4-dinitrophenol , a compound known to uncouple oxidative phosphorylation . The primary target of these compounds is the mitochondrial membrane, where they disrupt the proton gradient, leading to increased heat production and energy expenditure .

Mode of Action

The compound interacts with its target by diffusing across the mitochondrial membrane in its protonated form. Once inside the mitochondrial matrix, it releases a proton, disrupting the proton gradient. This uncoupling of oxidative phosphorylation leads to increased oxygen consumption and heat production, as the energy from electron transport is released as heat rather than being used to produce ATP .

Biochemical Pathways

The affected pathway is the electron transport chain in the mitochondria. By disrupting the proton gradient, this compound effectively bypasses ATP synthase, the enzyme responsible for ATP production. This leads to increased metabolic rate as the body attempts to compensate for the loss of ATP production .

Pharmacokinetics

For instance, 2,4-dinitrophenol is known to be rapidly absorbed and distributed throughout the body . It’s also likely to be metabolized in the liver and excreted in the urine . .

Result of Action

The primary result of this compound’s action is increased metabolic rate, leading to weight loss. In addition, the increase in heat production can lead to hyperthermia .

Action Environment

Environmental factors such as temperature and pH can influence the action of this compound. For instance, higher temperatures may increase the compound’s uncoupling effect, leading to greater heat production. Similarly, changes in pH can affect the compound’s ability to cross the mitochondrial membrane and thus its efficacy .

Biochemical Analysis

Biochemical Properties

4-Bromo-2,6-dinitrophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nitroreductase enzymes, which catalyze the reduction of nitro groups to amines . This interaction is crucial for the compound’s role in biochemical pathways involving nitro group reduction.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can disrupt mitochondrial function by acting as a protonophore, which dissipates the proton gradient across the mitochondrial membrane . This disruption leads to a decrease in ATP production, affecting cellular energy metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to act as a protonophore, shuttling protons across biological membranes and collapsing the proton motive force . This action disrupts the normal function of mitochondria, leading to decreased ATP production. Additionally, this compound can interact with enzymes such as nitroreductases, influencing their activity and the biochemical pathways they are involved in .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential long-term effects on cellular function, including alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of this compound can cause toxic effects, including oxidative stress and disruption of cellular function . It is important to determine the threshold doses to avoid adverse effects in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes reduction by nitroreductase enzymes, leading to the formation of amine derivatives . These metabolic pathways are crucial for the compound’s biochemical activity and its role in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes and distributed to various cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s localization and accumulation within cells.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is important for understanding the compound’s role in cellular processes and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dinitrophenol can be synthesized through the nitration of 4-bromo-2-nitrophenol. The process involves the following steps:

    Starting Material: 4-Bromo-2-nitrophenol.

    Reaction Medium: Dichloromethane.

    Reagents: Fuming nitric acid.

    Conditions: The reaction mixture is cooled to 0°C and stirred at room temperature for 3 hours.

    Workup: The reaction mixture is added to ice water, and the organic layer is extracted with chloroform.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration processes, similar to the laboratory synthesis but optimized for higher yields and efficiency. These methods often use continuous flow reactors and advanced purification techniques to ensure product quality and consistency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-dinitrophenol undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: Due to the presence of electron-withdrawing nitro groups, the compound is susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

    Oxidation: The phenol group can undergo oxidation to form quinones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide in methanol.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of substituted phenols.

    Reduction: Formation of 4-bromo-2,6-diaminophenol.

    Oxidation: Formation of 4-bromo-2,6-dinitroquinone.

Scientific Research Applications

4-Bromo-2,6-dinitrophenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its direct use in medicine.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2,4-Dinitrophenol: Similar in structure but lacks the bromine atom.

    4-Bromo-2-nitrophenol: A precursor in the synthesis of 4-bromo-2,6-dinitrophenol.

    2,6-Dinitrophenol: Similar nitro group positioning but lacks the bromine atom.

Uniqueness: The bromine atom enhances the compound’s electrophilic nature, making it more reactive in nucleophilic substitution reactions compared to its non-brominated counterparts .

Properties

IUPAC Name

4-bromo-2,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSWRWYMQBAIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193481
Record name Phenol, 4-bromo-2,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40466-95-3
Record name Phenol, 4-bromo-2,6-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040466953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-bromo-2,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,6-dinitrophenol
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,6-dinitrophenol
Reactant of Route 3
4-Bromo-2,6-dinitrophenol
Reactant of Route 4
4-Bromo-2,6-dinitrophenol
Reactant of Route 5
Reactant of Route 5
4-Bromo-2,6-dinitrophenol
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,6-dinitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.